molecular formula C13H17NO3 B13663311 tert-Butyl 1-hydroxyisoindoline-2-carboxylate

tert-Butyl 1-hydroxyisoindoline-2-carboxylate

Cat. No.: B13663311
M. Wt: 235.28 g/mol
InChI Key: MHWOGQIKSLLULM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1-hydroxyisoindoline-2-carboxylate can be synthesized through the esterification of isoindoline-2-carboxylic acid with tert-butanol. The reaction typically involves the use of an acid or base catalyst to facilitate the esterification process . The general reaction conditions include:

    Reactants: Isoindoline-2-carboxylic acid and tert-butanol

    Catalysts: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)

    Solvent: Common organic solvents like dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-hydroxyisoindoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

tert-Butyl 1-hydroxyisoindoline-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-hydroxyisoindoline-2-carboxylate involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a nucleophile or electrophile, depending on the reaction conditions, and participates in various organic transformations. The presence of the tert-butyl group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

tert-Butyl 1-hydroxyisoindoline-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications in organic synthesis.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl 1-hydroxy-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-9-6-4-5-7-10(9)11(14)15/h4-7,11,15H,8H2,1-3H3

InChI Key

MHWOGQIKSLLULM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1O

Origin of Product

United States

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